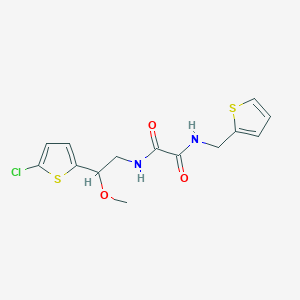
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 548772-41-4 . It has a molecular weight of 185.1 .
Molecular Structure Analysis
The Inchi Code for “(5-chlorothiophen-2-yl)methanamine hydrochloride” is1S/C5H7ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2,8H,3,7H2;1H . Physical And Chemical Properties Analysis
“(5-chlorothiophen-2-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Coupling Reactions
The compound has been identified as an effective catalyst in the copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates notable efficiency in catalyzing Goldberg amidation processes. This reaction is characterized by its broad applicability to a range of (hetero)aryl chlorides and both aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, the system facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in creating complex molecular architectures (Subhadip De, Junli Yin, & D. Ma, 2017).
Synthesis of Di- and Mono-Oxalamides
A novel one-pot synthesis method utilizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the compound's role in facilitating innovative synthetic pathways. This method extends to the production of N-(2-carboxyphenyl)aryloxalmonoamides, indicating a streamlined approach for generating anthranilic acid derivatives and oxalamides. The synthesis process is noted for its simplicity and high yield, presenting a valuable technique for producing these compounds (V. Mamedov et al., 2016).
Structure and Reactivity Studies
Studies on the crystal structure and molecular reactivity of oxalamide derivatives, including the target compound, provide insights into their chemical behavior. These investigations offer a foundation for understanding the electronic and structural features that govern the compound's reactivity. By examining the molecular structure, researchers aim to correlate theoretical predictions with experimental data, aiding in the design of new materials and pharmaceuticals with specific properties (Z. S. Şahin et al., 2015).
Environmental Degradation Analysis
The compound's breakdown patterns have been analyzed in aquatic environments, contributing to our understanding of its environmental fate. Research into the degradation pathways of related compounds in water systems has implications for assessing the ecological impact of oxalamide derivatives. Such studies are crucial for developing strategies to mitigate potential environmental risks associated with their use (L. Zimmerman, R. Schneider, & E. Thurman, 2002).
Safety and Hazards
This compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . It should be handled with care, using protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNGSOPEPQILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

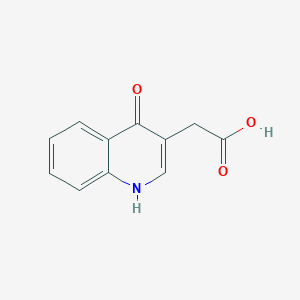
![2-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2755860.png)

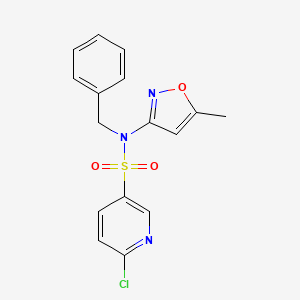
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)
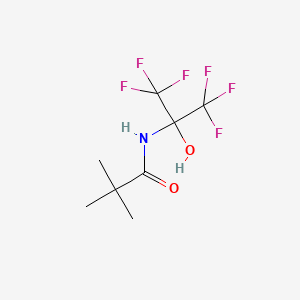
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
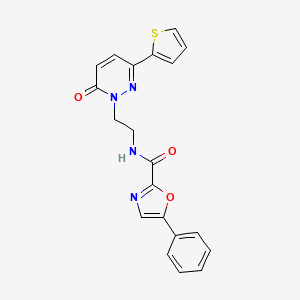
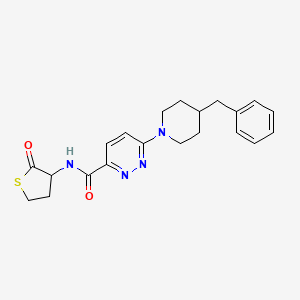
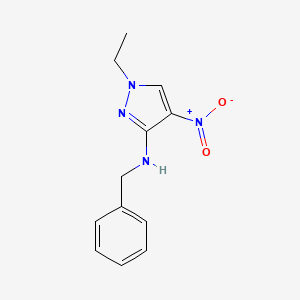
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)


![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)